molecular formula C20H13BrN2OS B2956914 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide CAS No. 300818-56-8

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

Cat. No. B2956914
CAS RN: 300818-56-8
M. Wt: 409.3
InChI Key: NSKMKBLHRXHNEZ-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied and are associated with a broad spectrum of pharmaceutical activity profiles, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The compounds are synthesized in excellent yields and their structures are corroborated based on IR, 1H NMR, Mass, and elemental analysis data .


Molecular Structure Analysis

The molecular structure of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is attached to a phenyl ring via an amide linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide” can be inferred from its structural features. Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide”, focusing on six unique applications:

Antibacterial and Antifungal Activities

Benzothiazole derivatives, including this compound, have been evaluated for their antibacterial and antifungal activities against various pathogens .

Antimicrobial Drugs

The benzothiazole nucleus is known for its application in antimicrobial drugs, which are critical in combating infectious diseases .

Mechanism of Action

Benzothiazole derivatives have been reported to exhibit a wide range of biological activities. For instance, they have been found to manifest profound antimicrobial activity . The mechanism of action is often related to their ability to interact with various biological targets, such as tyrosine kinase receptors (TKR), which are overexpressed in a number of cancers .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2OS/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKMKBLHRXHNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide

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